molecular formula C14H13NO2 B14006518 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one CAS No. 3200-38-2

3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one

Cat. No.: B14006518
CAS No.: 3200-38-2
M. Wt: 227.26 g/mol
InChI Key: DCWJJBIXJFLCLA-UHFFFAOYSA-N
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Description

3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is an organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one typically involves multi-step organic reactions. One common approach might include:

    Starting Material: A suitable phenanthridine derivative.

    Methoxylation: Introduction of the methoxy group at the 3-position using reagents like sodium methoxide and methanol.

    Reduction: Reduction of the phenanthridine core to form the dihydrophenanthridinone structure using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding phenanthridinone derivatives.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Introduction of different functional groups at various positions on the phenanthridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenanthridinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound with a similar core structure.

    3-Methoxyphenanthridine: Lacks the dihydro and ketone functionalities.

    9,10-Dihydrophenanthridin-7-one: Lacks the methoxy group.

Uniqueness

3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is unique due to the combination of the methoxy group, dihydro structure, and ketone functionality, which may impart distinct chemical and biological properties.

Properties

CAS No.

3200-38-2

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-methoxy-9,10-dihydro-8H-phenanthridin-7-one

InChI

InChI=1S/C14H13NO2/c1-17-9-5-6-11-10-3-2-4-14(16)12(10)8-15-13(11)7-9/h5-8H,2-4H2,1H3

InChI Key

DCWJJBIXJFLCLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)CCCC3=O

Origin of Product

United States

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